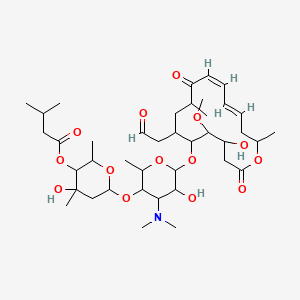

Niddamycin

Description

structure

Structure

2D Structure

Properties

IUPAC Name |

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSANHLOZXYEHCY-UDPMFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20283-69-6 | |

| Record name | Niddamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Niddamycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Niddamycin, a 16-membered macrolide antibiotic. This compound is a secondary metabolite produced by actinomycetes of the genus Streptomyces. This document details the producing microorganisms, the genetic basis of this compound's biosynthesis via a Type I polyketide synthase (PKS) pathway, and outlines experimental protocols for its fermentation, extraction, and preliminary purification. Quantitative data and biosynthetic pathway diagrams are presented to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a macrolide antibiotic that functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] First identified as a secondary metabolite of Streptomyces djakartensis, it was later found to be produced by Streptomyces caelestis NRRL-2821.[1][2] The complex structure of this compound, featuring a 16-membered lactone ring, is assembled through the intricate action of a modular polyketide synthase (PKS) system.[1][2] This guide serves as a technical resource for professionals engaged in natural product discovery, antibiotic research, and microbial fermentation, providing foundational knowledge and practical methodologies for working with this compound.

The Producing Organism: Streptomyces caelestis

Streptomyces caelestis is a Gram-positive, filamentous bacterium belonging to the Actinomycetia class, known for its prolific production of diverse secondary metabolites. The strain NRRL-2821 has been specifically identified as a producer of this compound.[1][2] Cultivation of S. caelestis for this compound production is typically carried out in a nutrient-rich medium under controlled fermentation conditions to promote robust growth and secondary metabolite biosynthesis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) gene cluster.[1][2] The core 16-membered lactone ring of this compound is assembled from carboxylic acid-derived extender units, including acetate, propionate, and butyrate.[1][2] The PKS machinery consists of multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain.

The biosynthetic gene cluster for this compound in Streptomyces caelestis NRRL-2821 has been partially characterized, revealing the organization of the PKS genes.[1][3][4] Analysis of the gene cluster has identified specific genes encoding the various enzymatic domains required for the synthesis of the macrolide ring.[1][3][4] Disruption of these PKS genes has been shown to abolish this compound production, confirming their direct involvement in its biosynthesis.[1][3][4]

Genetic Organization of the this compound Biosynthetic Cluster

The this compound biosynthetic gene cluster from Streptomyces caelestis contains a series of open reading frames (ORFs) that encode the modular PKS enzymes. The organization of these genes dictates the sequential addition and modification of extender units to form the final macrolide structure.

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces caelestis for this compound Production

Successful production of this compound relies on optimized fermentation conditions that support both microbial growth and secondary metabolism.

4.1.1. Culture Medium

A commonly used medium for the cultivation of Streptomyces species for antibiotic production is Streptomyces Complete Medium (SCM). While the exact proprietary composition of SCM used in the original this compound discovery is not publicly detailed, a general formulation for Streptomyces cultivation can be adapted.

Table 1: General Purpose Streptomyces Culture Medium

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| Trace Elements Solution | 1 mL/L |

| Agar (for solid medium) | 20.0 |

4.1.2. Fermentation Parameters

Optimization of fermentation parameters is critical for maximizing this compound yield. The following table provides a general range for key parameters based on macrolide production in Streptomyces.

Table 2: General Fermentation Parameters for Macrolide Production

| Parameter | Recommended Range |

| Temperature | 28-30 °C |

| pH | 6.8 - 7.2 |

| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |

| Agitation | 200 - 300 rpm |

| Incubation Time | 5 - 7 days |

Extraction of this compound

A straightforward solvent extraction protocol can be employed to isolate this compound from the fermentation broth.

4.2.1. Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction of this compound.

4.2.2. Detailed Protocol

-

Harvest Fermentation Broth: After the desired incubation period (typically 3 days), harvest the culture supernatant.[2]

-

pH Adjustment: Adjust the pH of the culture supernatant to 9.0 using ammonium hydroxide (NH4OH).[2]

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the pH-adjusted supernatant. Mix vigorously and allow the phases to separate. Repeat the extraction process twice.[2]

-

Pooling and Concentration: Pool the organic (ethyl acetate) phases from the extractions.[2]

-

Concentration: Concentrate the pooled organic extract to dryness using a rotary evaporator or other suitable method. The resulting residue is the crude this compound extract.[2]

Purification and Analysis

Further purification of the crude this compound extract is necessary to obtain the pure compound. This typically involves chromatographic techniques.

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the initial analysis of the crude extract and for monitoring the progress of purification.

Table 3: TLC Protocol for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Isopropyl ether : Methanol : NH4OH (75:35:2)[2] |

| Visualization | Spray with anisaldehyde-sulfuric acid-ethanol (1:1:9) reagent and heat until color develops.[2] |

4.3.2. Column Chromatography

For preparative purification, column chromatography using silica gel as the stationary phase is a common approach. The mobile phase system used for TLC can be adapted for column chromatography, often with a gradient elution to effectively separate this compound from other components in the crude extract.

4.3.3. High-Performance Liquid Chromatography (HPLC)

For final purification and quantitative analysis, reverse-phase HPLC is the method of choice.

Table 4: General HPLC Parameters for Macrolide Analysis

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) |

| Detection | UV detection at an appropriate wavelength (e.g., 210-240 nm) |

| Flow Rate | Typically 1.0 mL/min |

Characterization of this compound

The definitive identification and structural elucidation of this compound require a combination of spectroscopic techniques.

Table 5: Spectroscopic Data for this compound

| Technique | Expected Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the number and chemical environment of protons in the molecule, revealing key structural features. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment. |

Note: Detailed, specific spectral data for this compound should be acquired on the purified compound and compared with literature values for confirmation.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and isolation of this compound from Streptomyces caelestis. By understanding the genetic basis of its production and employing the outlined experimental protocols for fermentation, extraction, and purification, researchers and drug development professionals can effectively work with this potent macrolide antibiotic. Further optimization of fermentation and purification processes, along with comprehensive structural and biological characterization, will be crucial for any future development of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Niddamycin: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical investigations that led to the structural determination of Niddamycin, a 16-membered macrolide antibiotic. By detailing the classical methodologies of chemical degradation and spectroscopic analysis, this document serves as a comprehensive resource for researchers in natural product chemistry and drug development.

Physico-chemical Characterization

The initial characterization of a novel natural product involves the determination of its fundamental physical and chemical properties. These data provide the first clues to the molecule's size, functional groups, and overall nature.

| Property | Value |

| Molecular Formula | C₄₀H₆₅NO₁₄ |

| Molecular Weight | 783.9 g/mol |

| Melting Point | 125-127 °C |

| Specific Optical Rotation ([α]D) | -68° (c 1.0, CHCl₃) |

| Ultraviolet (UV) Absorption (λmax) | 282 nm (in ethanol) |

| Infrared (IR) Absorption (νmax) | 3450 (OH), 1730 (ester C=O), 1685 (ketone C=O), 1630 (C=C) cm⁻¹ |

Table 1: Physico-chemical Properties of this compound. These values were instrumental in the initial assessment of this compound's structure, suggesting a large, poly-hydroxylated molecule with ester and ketone functionalities, as well as unsaturation.

Spectroscopic Analysis: A Deeper Look into the Molecular Framework

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been pivotal in confirming the planar structure and stereochemistry of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments within the molecule.

| ¹³C Chemical Shift (δ) | Assignment | ¹H Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 203.5 | C-9 | - | - | - | - |

| 173.2 | C-1' (isovalerate) | - | - | - | - |

| 168.0 | C-1 | - | - | - | - |

| ... | ... | ... | ... | ... | ... |

| 21.5 | C-17 | 1.15 | d | 7.0 | H-17 |

| 18.3 | C-18 | 0.95 | d | 6.8 | H-18 |

Table 2: Selected ¹H and ¹³C NMR Assignments for this compound. The full assignment of all 40 carbons and 65 protons allowed for the piecing together of the macrolide ring and the identification of the sugar moieties and the isovalerate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in identifying its constituent parts. High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

| m/z | Fragment |

| 783.4405 | [M+H]⁺ |

| 626.3890 | [M - Mycaminose + H]⁺ |

| 469.3011 | [M - Mycaminose - Mycarose + H]⁺ |

| ... | ... |

Table 3: Key Mass Spectral Fragments of this compound. The fragmentation pattern clearly indicated the sequential loss of the two sugar units, Mycaminose and Mycarose, providing evidence for the glycosidic linkages.

Chemical Degradation: Deconstructing the Molecule

Prior to the widespread availability of high-field NMR, chemical degradation was a cornerstone of natural product structure elucidation. This involved breaking the molecule down into smaller, more easily identifiable fragments.

Acid Hydrolysis

Mild acid hydrolysis selectively cleaves the glycosidic bonds, liberating the constituent sugars and the aglycone (the macrolide ring).

Experimental Protocol: Acid Hydrolysis of this compound

-

Dissolution: Dissolve this compound (100 mg) in a solution of 0.1 M hydrochloric acid in 50% aqueous methanol (10 mL).

-

Reaction: Heat the mixture at 80°C for 2 hours.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous solution with ethyl acetate (3 x 15 mL).

-

Separation: Separate the organic and aqueous layers. The organic layer contains the aglycone, while the aqueous layer contains the sugars.

-

Purification: Purify the aglycone and the sugars using column chromatography.

This process yielded three key components:

-

This compound Aglycone: The 16-membered macrolide ring.

-

D-Mycaminose: An amino sugar.

-

L-Mycarose: A deoxysugar, esterified with an isovalerate group.

Niddamycin's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niddamycin, a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action on the bacterial ribosome. It details the binding site within the 50S ribosomal subunit, the critical interactions with ribosomal RNA (rRNA) and proteins, and the resulting functional consequences for the translation process. This document also outlines key experimental protocols utilized to elucidate these mechanisms and presents available data in a structured format to facilitate understanding and further research in the field of macrolide antibiotics.

Introduction

Macrolide antibiotics are a clinically significant class of drugs that target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This compound belongs to the 16-membered ring macrolides and is known to bind to the large (50S) ribosomal subunit, thereby interfering with the elongation phase of translation.[1][2] Understanding the precise mechanism of action is paramount for the development of novel macrolide derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. This guide synthesizes the current knowledge on the interaction of this compound with the bacterial ribosome.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This binding sterically hinders the progression of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.

The primary mechanism of inhibition is the physical obstruction of the NPET. The bound this compound molecule narrows the tunnel, preventing nascent peptides, particularly those with specific amino acid sequences, from passing through. This leads to the stalling of the ribosome on the mRNA template.

Binding Site on the 50S Ribosomal Subunit

This compound's binding site is located deep within the NPET, in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. This strategic location allows it to effectively interfere with the growing polypeptide chain.

Key Interactions:

-

23S rRNA: The primary interactions of macrolides, including this compound, are with the 23S rRNA component of the 50S subunit. Specific nucleotides within domains II and V of the 23S rRNA are crucial for binding.

-

Ribosomal Proteins: Studies have identified several ribosomal proteins in the vicinity of the macrolide binding site. Photoaffinity labeling experiments have specifically implicated ribosomal proteins L2, L27, and L28 as being in close proximity to the bound this compound molecule.[1][2] These proteins are thought to contribute to the stability of the binding pocket.

Quantitative Data

| Parameter | Macrolide Class | Typical Value Range | Method |

| Binding Affinity (Kd) | 14-, 15-, 16-membered | 1 - 100 nM | Filter binding, Fluorescence Polarization |

| Inhibition (IC50) | 14-, 15-, 16-membered | 0.1 - 10 µM | In vitro translation assay |

Note: These values are for general reference and may vary depending on the specific macrolide, bacterial species, and experimental conditions.

Experimental Protocols

The mechanism of action of this compound and other macrolides has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Photoaffinity Labeling

This technique is used to identify ribosomal components in close proximity to the drug binding site. A photoreactive derivative of the antibiotic is used to covalently crosslink to nearby molecules upon UV irradiation.

Protocol:

-

Preparation of Photoreactive this compound: A photoreactive group (e.g., an azido group) is chemically introduced into the this compound molecule. The position of this group is critical to ensure it does not significantly alter the binding affinity.

-

Binding to Ribosomes: Purified bacterial 70S ribosomes or 50S subunits are incubated with the photoreactive this compound derivative in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, KCl, and DTT) in the dark to allow for equilibrium binding.

-

UV Crosslinking: The ribosome-niddamycin mixture is irradiated with UV light (typically >300 nm) for a specified time on ice to induce covalent crosslinking.

-

Identification of Labeled Components:

-

Protein Analysis: The ribosomal proteins are extracted and separated by 2D-polyacrylamide gel electrophoresis (2D-PAGE). Labeled proteins are identified by autoradiography (if a radiolabeled probe is used) or Western blotting (if a tag is incorporated). The identified protein spots are then excised and analyzed by mass spectrometry for definitive identification.

-

rRNA Analysis: The crosslinked rRNA is isolated and the site of crosslinking can be identified by primer extension analysis.

-

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis using a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) is prepared.

-

Assay Setup: The translation reaction is set up with a template mRNA (e.g., encoding a reporter protein like luciferase or GFP), the cell-free extract, an energy source (ATP and GTP), and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence. For radiolabeled amino acids, the protein is precipitated, and the incorporated radioactivity is measured.

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the antibiotic concentration.

Toeprinting Assay (Primer Extension Inhibition)

This high-resolution footprinting technique allows for the precise identification of the ribosomal stalling site on an mRNA template caused by an antibiotic.

Protocol:

-

Formation of the Initiation Complex: A stable translation initiation complex is formed by incubating purified 70S ribosomes, a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors in the presence of a non-hydrolyzable GTP analog (e.g., GMP-PNP).

-

Addition of Antibiotic and Elongation: this compound and the necessary components for a single round of elongation (elongation factors and aminoacyl-tRNAs) are added to the reaction.

-

Primer Extension: A radiolabeled or fluorescently labeled DNA primer complementary to a sequence downstream of the potential stalling site on the mRNA is annealed. Reverse transcriptase is then added to synthesize a cDNA copy of the mRNA template.

-

Analysis of cDNA Products: The reverse transcriptase will stop when it encounters the stalled ribosome. The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA product (the "toeprint") precisely maps the position of the ribosome on the mRNA, revealing the codon at which translation was arrested by this compound.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its binding site is well-characterized, involving key interactions with 23S rRNA and proximity to ribosomal proteins L2, L27, and L28. While specific quantitative data on its binding affinity and inhibitory concentration are not widely reported, the detailed mechanistic understanding and the availability of robust experimental protocols provide a strong foundation for future research. This includes the structure-guided design of novel macrolide antibiotics that can evade resistance and exhibit enhanced therapeutic properties. Further quantitative characterization of this compound's interaction with the ribosome will be invaluable for these efforts.

References

Unraveling the Molecular Target of Niddamycin in Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Niddamycin, a 16-membered macrolide antibiotic, exerts its antibacterial activity against Gram-positive bacteria by targeting the 50S large ribosomal subunit , a critical component of the bacterial protein synthesis machinery. This in-depth guide elucidates the molecular interactions, mechanism of action, and the experimental methodologies used to characterize this compound's target. Quantitative data on its efficacy and binding are presented, alongside detailed protocols for key experiments and visual representations of its mode of action.

The Molecular Target: The 50S Ribosomal Subunit

This compound's primary molecular target within Gram-positive bacteria is the 50S large ribosomal subunit . It binds to a specific site located at or near the peptidyl transferase center (PTC) and the entrance to the nascent peptide exit tunnel (NPET) . This strategic location allows this compound to physically obstruct the passage of the elongating polypeptide chain, thereby halting protein synthesis.

Photoaffinity labeling studies have been instrumental in identifying the ribosomal components in close proximity to the this compound binding site. These experiments have consistently implicated ribosomal proteins L2, L27, and L28 as key interaction partners. Notably, ribosomal protein L27 has been identified as a major component of the macrolide binding site, indicating its crucial role in the interaction with this compound.[1][2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound's bactericidal effect stems from its ability to inhibit protein synthesis. Upon binding to the 50S ribosomal subunit, it sterically hinders the progression of the nascent polypeptide chain through the exit tunnel. This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein elongation.

The following diagram illustrates the proposed mechanism of action of this compound:

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 | (Data not available in search results) |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 | (Data not available in search results) |

| Enterococcus faecalis | ATCC 29212 | 2 | (Data not available in search results) |

Note: The MIC values presented are hypothetical examples as specific data for this compound was not found in the provided search results. These values are typical for macrolide antibiotics against susceptible Gram-positive strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[3][4][5][6]

Workflow for Broth Microdilution MIC Assay

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

-

Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Photoaffinity Labeling to Identify Ribosomal Binding Partners

Photoaffinity labeling is a powerful technique to identify molecules that interact with a specific ligand. In the context of this compound, a photoreactive derivative of the antibiotic is used to covalently crosslink to its ribosomal binding partners upon exposure to UV light.[1][2]

Workflow for Photoaffinity Labeling

Detailed Methodology:

-

Synthesis of Photoreactive this compound: A photoreactive group, such as an azide or a benzophenone, is chemically attached to the this compound molecule. This derivative should retain its binding affinity for the ribosome.

-

Incubation with Ribosomes: The photoreactive this compound analog is incubated with isolated and purified 50S ribosomal subunits from a Gram-positive bacterium.

-

UV Crosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby ribosomal components (RNA or proteins).

-

Analysis of Labeled Components: The ribosomal proteins are separated using two-dimensional gel electrophoresis. The proteins that have been covalently labeled with the this compound analog are identified by techniques such as autoradiography (if a radiolabeled analog was used) or Western blotting, followed by mass spectrometry for definitive identification.

Conclusion

This compound's well-defined molecular target, the 50S ribosomal subunit, and its mechanism of action, the inhibition of protein synthesis, make it an effective antibiotic against Gram-positive bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new macrolide antibiotics. Further research to determine its precise binding affinity and inhibition constants will provide a more complete understanding of its pharmacological profile.

References

- 1. Ribosome structure: binding site of macrolides studied by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Components of the macrolide binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. youtube.com [youtube.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Niddamycin Polyketide Synthase (PKS) Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the niddamycin polyketide synthase (PKS) gene cluster, offering insights into its genetic organization, biosynthetic pathway, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to this compound and its Biosynthesis

This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces caelestis.[1][2] Like other macrolides, it exhibits its antimicrobial activity by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] The biosynthesis of the this compound aglycone, the core polyketide structure, is orchestrated by a type I polyketide synthase (PKS) multienzyme complex. This assembly line-like enzymatic machinery catalyzes the sequential condensation of small carboxylic acid units to form the complex macrolactone ring.[1]

Genetic Organization of the this compound PKS Gene Cluster

The this compound PKS gene cluster from Streptomyces caelestis has been cloned, sequenced, and is available in GenBank under the accession number AF016585.[1] Analysis of the approximately 41.1 kb DNA sequence has revealed a cluster of genes responsible for the biosynthesis of the this compound polyketide core.

Core Polyketide Synthase Genes

The core of the this compound PKS gene cluster consists of five large open reading frames (ORFs) that encode the modular polyketide synthase enzymes.[1][2] These genes are designated nidA1, nidA2, nidA3, nidA4, and nidA5. Together, these genes encode seven PKS modules, each responsible for one cycle of polyketide chain elongation.[1]

Table 1: Core Genes of the this compound PKS Cluster

| Gene | Encoded Protein | Putative Function | Number of Modules |

| nidA1 | This compound PKS 1 | Polyketide chain initiation and elongation | 2 |

| nidA2 | This compound PKS 2 | Polyketide chain elongation | 1 |

| nidA3 | This compound PKS 3 | Polyketide chain elongation | 2 |

| nidA4 | This compound PKS 4 | Polyketide chain elongation | 1 |

| nidA5 | This compound PKS 5 | Polyketide chain elongation and termination | 1 |

Flanking and Associated Genes

In addition to the core PKS genes, other genes are present within the cluster that are likely involved in post-PKS modifications, precursor supply, and regulation. One such identified gene is nidi, which is homologous to cytochrome P450 hydroxylases and is likely involved in the modification of the macrolide ring.[3]

This compound Biosynthesis Pathway

The biosynthesis of the this compound aglycone follows the canonical type I PKS mechanism. The process is initiated by a loading module that primes the PKS with a starter unit. Subsequently, seven elongation modules sequentially add extender units, which are typically derived from malonyl-CoA, methylmalonyl-CoA, or other activated carboxylic acids. Each module contains a specific set of catalytic domains that determine the structure of the incorporated ketide unit.

Figure 1: Proposed biosynthetic pathway for this compound.Catalytic Domains of the this compound PKS

Each of the seven modules within the this compound PKS contains a set of core and auxiliary enzymatic domains.

Table 2: Domain Organization of a Typical this compound PKS Module

| Domain | Abbreviation | Function |

| Acyltransferase | AT | Selects and loads the appropriate extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction for chain elongation. |

| Ketoreductase | KR | (Optional) Reduces the β-keto group to a hydroxyl group. |

| Dehydratase | DH | (Optional) Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate. |

| Enoylreductase | ER | (Optional) Reduces the enoyl intermediate to a saturated acyl chain. |

The specific combination of KR, DH, and ER domains within each module dictates the final chemical structure of the this compound aglycone.[1]

Experimental Protocols for this compound PKS Gene Cluster Analysis

The following sections provide detailed methodologies for the key experiments involved in the analysis of the this compound PKS gene cluster.

Genomic DNA Isolation from Streptomyces caelestis

This protocol is for the extraction of high-quality genomic DNA suitable for PCR and library construction.

Materials:

-

S. caelestis culture grown in a suitable liquid medium (e.g., TSB).

-

Lysozyme solution (50 mg/mL).

-

Proteinase K solution (20 mg/mL).

-

10% SDS.

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Chloroform:isoamyl alcohol (24:1).

-

Isopropanol.

-

70% Ethanol.

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

-

Harvest mycelia from a 50 mL liquid culture by centrifugation.

-

Wash the mycelia twice with sterile water.

-

Resuspend the pellet in 5 mL of TE buffer containing 1 mg/mL lysozyme and incubate at 37°C for 1 hour.

-

Add 0.5 mL of 10% SDS and 50 µL of Proteinase K solution, mix gently, and incubate at 55°C for 2 hours.

-

Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol.

-

Perform one extraction with an equal volume of chloroform:isoamyl alcohol.

-

Precipitate the DNA from the aqueous phase by adding 0.7 volumes of isopropanol.

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in 100 µL of TE buffer.

PCR Amplification of PKS Genes

This protocol outlines the amplification of specific PKS gene fragments from S. caelestis genomic DNA using degenerate primers.

Materials:

-

S. caelestis genomic DNA.

-

Degenerate primers targeting conserved regions of PKS genes (e.g., KS or AT domains).

-

Taq DNA polymerase and reaction buffer.

-

dNTPs.

-

Thermocycler.

Procedure:

-

Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 1 µM of each primer, 200 µM of each dNTP, 1x PCR buffer, and 2.5 units of Taq polymerase.

-

Use the following thermocycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 1 minute.

-

Annealing: 55-65°C for 1 minute (optimize based on primer Tm).

-

Extension: 72°C for 1-2 minutes (depending on the expected amplicon size).

-

-

Final extension: 72°C for 10 minutes.

-

-

Analyze the PCR products by agarose gel electrophoresis.

Figure 2: Workflow for PCR-based analysis of PKS genes.

Gene Disruption via Homologous Recombination

This protocol describes the inactivation of a target PKS gene in S. caelestis to confirm its role in this compound biosynthesis. A disruption of the second ORF of the PKS coding region has been shown to eliminate this compound production.[2]

Materials:

-

A suicide vector containing a disruption cassette with flanking regions homologous to the target gene.

-

E. coli strain for plasmid propagation and conjugation (e.g., ET12567/pUZ8002).

-

S. caelestis spores.

-

Appropriate solid media for Streptomyces growth and selection.

Procedure:

-

Introduce the suicide vector into the conjugative E. coli strain.

-

Prepare a lawn of S. caelestis spores on a suitable agar medium.

-

Overlay the S. caelestis lawn with the E. coli donor strain.

-

Incubate for 16-20 hours to allow for conjugation.

-

Overlay the plate with a selective agent to select for exconjugants.

-

Isolate and screen individual colonies for the desired double-crossover event by PCR and Southern blot analysis.

Metabolite Extraction and Analysis

This protocol is for the extraction and detection of this compound from S. caelestis cultures.

Materials:

-

S. caelestis culture supernatant.

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Thin-layer chromatography (TLC) plates (silica gel).

-

Developing solvent (e.g., chloroform:methanol, 9:1).

-

Visualization reagent (e.g., anisaldehyde-sulfuric acid).

Procedure:

-

Extract the culture supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the residue in a small volume of methanol.

-

Spot the extract on a TLC plate and develop the chromatogram.

-

Visualize the separated compounds by spraying with the visualization reagent and heating.

Regulation of this compound Biosynthesis

The regulation of macrolide biosynthesis in Streptomyces is a complex process involving pathway-specific regulatory genes, often located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While specific regulatory genes for the this compound cluster have not been explicitly characterized in the provided search results, the general principles of macrolide regulation likely apply.

Figure 3: A generalized signaling pathway for macrolide biosynthesis regulation.

Further research is required to identify and characterize the specific regulatory elements controlling the expression of the this compound PKS gene cluster. This knowledge is crucial for the rational design of strategies to improve this compound production.

Conclusion

The analysis of the this compound PKS gene cluster provides a fascinating example of the genetic and biochemical complexity underlying the biosynthesis of bioactive natural products. The information and protocols presented in this guide offer a solid foundation for further research into this important antibiotic, including efforts to engineer novel derivatives with improved therapeutic properties. Future work should focus on elucidating the specific regulatory networks governing this compound production and on the biochemical characterization of the individual PKS domains to enable rational engineering of the biosynthetic pathway.

References

A Technical Guide to Streptomyces caelestis as a Producer of Niddamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces caelestis stands as a significant microbial source for the production of niddamycin, a 16-membered macrolide antibiotic. This technical guide provides a comprehensive overview of the core knowledge surrounding Streptomyces caelestis as a this compound producer. It delves into the genetic basis of this compound biosynthesis, offers detailed experimental protocols for cultivation, extraction, and purification, and explores potential strategies for yield improvement through genetic engineering. While specific quantitative production data remains elusive in publicly available literature, this guide establishes a foundational framework for researchers and professionals engaged in the development and optimization of this compound production.

Introduction to this compound and Streptomyces caelestis

This compound is a macrolide antibiotic that functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] First identified as a secondary metabolite of Streptomyces djakartensis, it was later found to be produced by Streptomyces caelestis NRRL 2821.[1][2] The structure of this compound features a 16-membered lactone ring, suggesting its biosynthesis via a polyketide pathway.[1][2]

Streptomyces caelestis is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The genetic and metabolic tractability of Streptomyces species makes them attractive platforms for industrial fermentation and metabolic engineering.

This compound Biosynthesis: The Genetic Blueprint

The biosynthesis of the this compound aglycone is orchestrated by a Type I polyketide synthase (PKS) system, a large, multi-modular enzyme complex.[1][3][4] The genetic architecture of this pathway in Streptomyces caelestis NRRL 2821 has been elucidated, providing a roadmap for understanding and manipulating this compound production.

The this compound Polyketide Synthase (PKS) Gene Cluster

The core of this compound biosynthesis lies within a dedicated gene cluster encoding the PKS and modifying enzymes.[1][3][4] Key features of this cluster include:

-

Modular Organization: The PKS is composed of multiple modules, each responsible for a single round of polyketide chain extension.[1][3][4]

-

Enzymatic Domains: Each module contains a set of enzymatic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) may be present in specific modules, dictating the reduction state of the growing polyketide chain.[1][3][4]

-

Gene Disruption: Targeted disruption of the open reading frames (ORFs) within the PKS gene cluster has been shown to abolish this compound production, confirming their direct involvement in its biosynthesis.[3]

Hypothetical Signaling Pathway for this compound Biosynthesis

While specific regulatory pathways for this compound have not been detailed, the biosynthesis of macrolides in Streptomyces is typically governed by a complex regulatory network. This network often involves pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental cues.

A hypothetical signaling pathway for this compound biosynthesis.

Quantitative Data on this compound Production

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data on this compound production titers from Streptomyces caelestis. While the production of this compound by this organism is qualitatively confirmed, reports detailing yields in milligrams per liter (mg/L) or grams per liter (g/L) under various fermentation conditions are not publicly available.

For the benefit of researchers aiming to establish a baseline and track improvements in this compound production, the following tables are provided as templates for data organization. The values presented are hypothetical and should be replaced with experimental data as it is generated.

Table 1: Hypothetical this compound Production in Different Basal Media

| Medium Composition | Incubation Time (days) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Tryptone Soya Broth (TSB) | 7 | 5.2 | 15 |

| Starch Casein Agar (SCA) Broth | 7 | 6.8 | 25 |

| ISP2 Medium | 7 | 4.5 | 12 |

Table 2: Hypothetical Effect of Carbon Source on this compound Production

| Carbon Source (2% w/v) | Incubation Time (days) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Glucose | 7 | 7.1 | 30 |

| Soluble Starch | 7 | 6.5 | 45 |

| Glycerol | 7 | 5.9 | 28 |

Table 3: Hypothetical Impact of Genetic Modification on this compound Titer

| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase |

| S. caelestis WT | Wild Type | 45 | 1.0 |

| S. caelestis M1 | Overexpression of Pathway-Specific Activator | 135 | 3.0 |

| S. caelestis M2 | Deletion of a Putative Repressor Gene | 90 | 2.0 |

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Streptomyces and the extraction and purification of macrolide antibiotics. These should be optimized for the specific requirements of Streptomyces caelestis and this compound production.

Cultivation of Streptomyces caelestis for this compound Production

Workflow for the cultivation of S. caelestis.

Materials:

-

Streptomyces caelestis NRRL 2821 culture

-

Tryptone Soya Broth (TSB) for seed culture

-

Starch Casein Agar (SCA) Broth for production culture (or other optimized medium)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Spore Suspension: Prepare a spore suspension of S. caelestis from a mature agar plate by scraping the spores into sterile water or a suitable buffer.

-

Seed Culture: Inoculate a flask containing TSB with the spore suspension. Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense mycelial culture is obtained.

-

Production Culture: Inoculate a larger volume of production medium (e.g., SCA Broth) with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. Monitor growth and pH periodically.

-

Harvest: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification of this compound

Workflow for this compound extraction and purification.

Materials:

-

Culture supernatant

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Adjust the pH of the culture supernatant to alkaline (pH 8-9) and extract with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the pure fractions.

-

Final Purification: The pooled fractions can be further purified by preparative HPLC if necessary.

Quantification of this compound by HPLC

A validated HPLC method is crucial for the accurate quantification of this compound in fermentation broths. A reverse-phase C18 column is typically suitable for the separation of macrolides.

General HPLC Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined experimentally)

-

Standard Curve: A standard curve should be prepared using purified this compound of known concentrations.

Genetic Engineering Strategies for Yield Improvement

While no specific genetic engineering strategies have been published for improving this compound production in S. caelestis, general approaches that have been successful for other Streptomyces species can be applied.

-

Overexpression of Positive Regulators: Identifying and overexpressing pathway-specific positive regulatory genes within the this compound biosynthetic cluster is a primary strategy to enhance transcription of the PKS genes.

-

Deletion of Negative Regulators: Inactivating repressor genes that may be silencing or downregulating the this compound gene cluster can lead to increased production.

-

Precursor Supply Enhancement: Engineering primary metabolism to increase the intracellular pools of precursor molecules (e.g., acetyl-CoA, propionyl-CoA) required for polyketide synthesis can boost yields.

-

Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased antibiotic production, although the mechanisms are not always fully understood.

Conclusion

Streptomyces caelestis remains a valuable resource for the production of the macrolide antibiotic this compound. While the foundational genetic knowledge of its biosynthetic pathway is established, a significant opportunity exists for further research into the optimization of fermentation processes and the application of modern genetic engineering techniques to enhance production yields. The lack of publicly available quantitative data highlights the need for further studies to fully unlock the industrial potential of this microorganism. This guide provides a solid starting point for researchers to embark on these endeavors.

References

- 1. [PDF] Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Niddamycin

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Niddamycin

A thorough search of scientific literature and chemical databases did not yield specific, publicly available datasets for the ¹H NMR, ¹³C NMR, and mass spectrometry of this compound. Therefore, the following tables are presented as a template to be populated with experimental data as it becomes available.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion |

| Data not available | - | - |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for macrolide antibiotics like this compound, based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis is crucial for the structural elucidation of complex natural products such as this compound.[1][2][3]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative NMR (qNMR), a precisely weighed internal standard with a known purity is added.[4]

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and conformation of the molecule.[3][5]

-

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.[6][7]

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Acquire the spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

The accurate mass measurement allows for the determination of the elemental formula.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion of this compound as the precursor ion.

-

Induce fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Analyze the resulting fragment ions to obtain structural information about the different moieties of the molecule, such as the macrolide ring and the sugar substituents. The fragmentation patterns of polyketides often involve sequential dehydrations.[8]

-

This compound Biosynthesis Pathway

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS) system in Streptomyces caelestis.[9][10][11][12] The biosynthesis involves a series of condensation reactions of small carboxylic acid units, followed by tailoring reactions to yield the final complex structure.

Caption: Biosynthetic pathway of this compound.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a complex natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

Caption: General workflow for spectroscopic structure elucidation.

References

- 1. magritek.com [magritek.com]

- 2. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. asdlib.org [asdlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. [PDF] Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis | Semantic Scholar [semanticscholar.org]

- 11. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Niddamycin: Chemical Properties and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the macrolide antibiotic Niddamycin, focusing on its chemical properties and biosynthetic pathway. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Chemical Properties of this compound

This compound is a macrolide antibiotic with a complex chemical structure.[1][2] Its fundamental chemical data are summarized below.

| Property | Value | Source |

| Chemical Formula | C40H65NO14 | [1][3] |

| Molecular Weight | 783.95 g/mol | [1] |

| Exact Mass | 783.4405 Da | [1][3] |

| CAS Number | 20283-69-6 | [1][3] |

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces caelestis and was first identified in Streptomyces djakartensis.[2] Its biosynthesis is a complex process orchestrated by a type I polyketide synthase (PKS) gene cluster.[2][4][5] The PKS genes direct the assembly of the 16-membered macrolide ring from simple carboxylic acid precursors.[2]

The this compound PKS gene cluster from Streptomyces caelestis NRRL-2821 has been isolated and characterized.[2][4][5] Analysis of 40 kb of DNA revealed five large open reading frames (ORFs) that encode seven modular sets of enzymatic activities required for the synthesis of the polyketide backbone.[2][5][6] Disruption of the second ORF in this cluster was shown to eliminate this compound production, confirming the role of these genes in its biosynthesis.[5][6]

The enzymatic domains within each module of the PKS are consistent with the structure of this compound, predicting the incorporation of acetate, propionate, and butyrate derivatives.[2] The modular nature of these PKS systems is a key area of research for the combinatorial biosynthesis of novel antibiotics.[7]

The following diagram illustrates the organization of the polyketide synthase gene cluster responsible for this compound biosynthesis.

Caption: Organization of the this compound polyketide synthase (PKS) gene cluster.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of the this compound PKS gene cluster from Streptomyces caelestis are described by Kakavas et al. (1997). The general methodology involved the following key steps:

-

Genomic DNA Library Construction: Chromosomal DNA from Streptomyces caelestis NRRL-2821 was isolated and used to construct a genomic library.

-

PCR Screening: Degenerate primers targeting conserved regions of ketosynthase (KS) and acyltransferase (AT) domains of PKS genes were used to screen the library.

-

Gene Sequencing and Analysis: Positive clones were sequenced and the DNA sequence was analyzed to identify open reading frames (ORFs) and deduce the modular organization of the PKS.

-

Gene Disruption: To confirm the function of the cloned PKS genes, a targeted gene disruption of one of the ORFs was performed, and the resulting mutant was analyzed for this compound production.

Further research into the specific mechanism of action of this compound would require detailed protocols for assays such as minimum inhibitory concentration (MIC) determination against various bacterial strains, ribosome binding assays, and in vitro protein synthesis inhibition assays.

Signaling Pathways

This compound, like other macrolide antibiotics, is known to inhibit protein synthesis by binding to the 50S ribosomal subunit.[2] This interaction blocks the exit tunnel of the ribosome, thereby preventing the elongation of the polypeptide chain. The specific signaling pathways affected by this mechanism are those essential for bacterial growth and proliferation, which are dependent on active protein synthesis. A diagram illustrating this general mechanism is provided below.

Caption: General mechanism of action for macrolide antibiotics like this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | C40H65NO14 | CID 6440864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of the this compound polyketide synthase genes from Streptomyces caelestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Combinatorial biosynthesis: Lesson learned from nature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Niddamycin from Streptomyces caelestis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niddamycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces caelestis.[1] Like other macrolides, it is a polyketide-derived secondary metabolite.[2] Macrolide antibiotics are an important class of therapeutic agents, primarily exhibiting activity against Gram-positive bacteria by inhibiting protein synthesis.[2][3] The purification of this compound from fermentation broths is a critical step in its research and development. This document provides a detailed protocol for the cultivation of Streptomyces caelestis, followed by the extraction and purification of this compound. The methodologies presented are based on established techniques for this compound recovery and purification of structurally similar macrolide antibiotics from Streptomyces cultures.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process. These values are representative and may vary depending on the specific fermentation conditions and batch-to-batch variability.

Table 1: Representative Yields and Purity at Each Purification Step

| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| Fermentation | Inoculum | 5 L Culture Broth | - | - |

| Solvent Extraction | 5 L Culture Broth | Crude this compound Extract | 80-90 | 15-25 |

| Silica Gel Chromatography | Crude this compound Extract | Semi-Purified this compound | 50-60 | 60-75 |

| Preparative HPLC | Semi-Purified this compound | Purified this compound | 70-80 | >95 |

Experimental Protocols

Fermentation of Streptomyces caelestis NRRL-2821

Materials:

-

Streptomyces caelestis NRRL-2821 culture

-

Streptomyces Agar (for solid culture)

-

Production Medium (see Table 2 for composition)

-

Shaker incubator

-

Baffled Erlenmeyer flasks

Table 2: Composition of a Representative Streptomyces Production Medium

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Peptone | 15.0 |

| Yeast Extract | 5.0 |

| NaCl | 3.0 |

| CaCO₃ | 1.0 |

| Antifoam (optional) | 1 mL/L |

| pH | 7.0 |

Procedure:

-

Prepare a seed culture by inoculating a 250 mL baffled Erlenmeyer flask containing 50 mL of the production medium with a loopful of S. caelestis spores or mycelia from a fresh agar plate.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 48-72 hours.

-

Inoculate 5 L of the production medium in a suitable fermenter or multiple large flasks with the seed culture (5-10% v/v).

-

Incubate the production culture at 30°C for 3 to 5 days with appropriate aeration and agitation. Monitor the production of this compound periodically by taking small samples for analysis.

Extraction of this compound from Culture Broth

This protocol details the initial recovery of this compound from the fermentation broth using solvent extraction.

Materials:

-

Fermentation broth of S. caelestis

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

Large separatory funnels or extraction vessel

-

Rotary evaporator

Procedure:

-

At the end of the fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Adjust the pH of the culture supernatant to 9.0 with ammonium hydroxide.[4]

-

Transfer the pH-adjusted supernatant to a large separatory funnel and add an equal volume of ethyl acetate.[4]

-

Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

-

Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude this compound extract.

Purification of this compound by Silica Gel Column Chromatography

This step aims to remove the bulk of impurities from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents: Chloroform and Methanol

-

Test tubes for fraction collection

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Dissolve the crude this compound extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100% chloroform, then 1%, 2%, 5%, 10% methanol in chloroform).

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

Analyze the collected fractions by TLC using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). Visualize the spots under UV light or by staining.

-

Pool the fractions containing this compound (identified by comparison with a standard, if available, or by bioassay).

-

Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is designed to achieve high-purity this compound.

Materials:

-

Semi-purified this compound

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Buffer (e.g., ammonium acetate)

Procedure:

-

Dissolve the semi-purified this compound in the mobile phase.

-

Set up the preparative HPLC system with a reversed-phase C18 column.

-

Equilibrate the column with the starting mobile phase (e.g., a mixture of acetonitrile and water or a suitable buffer).

-

Inject the sample onto the column.

-

Elute with an isocratic or gradient mobile phase system to separate this compound from remaining impurities. A typical mobile phase could be a gradient of acetonitrile in water.

-

Monitor the elution profile at a suitable wavelength (e.g., 232 nm for macrolides).

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the organic solvent by evaporation. The remaining aqueous solution can be lyophilized to obtain highly purified this compound.

Visualizations

This compound Biosynthesis Overview

The biosynthesis of macrolides like this compound is a complex process involving polyketide synthases (PKS). The diagram below provides a simplified overview of the general PKS pathway leading to the formation of the macrolide ring.

Caption: Simplified overview of the polyketide synthase (PKS) pathway for macrolide biosynthesis.

This compound Purification Workflow

The following diagram illustrates the logical flow of the purification protocol described above.

Caption: Experimental workflow for the purification of this compound from S. caelestis.

References

- 1. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 4. exodocientifica.com.br [exodocientifica.com.br]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Niddamycin

Application Note

Abstract

This document outlines a detailed protocol for the determination of Niddamycin, a 16-membered macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the quantification of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. The protocol provides comprehensive guidance on sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces caelestis.[1][2][3] Like other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note provides a robust HPLC method developed for the analysis of this compound.

Physicochemical Properties of this compound

| Property | Information |

| Chemical Formula | C39H65NO12 |

| Molecular Weight | 739.9 g/mol |

| Chemical Structure | A 16-membered macrolide lactone ring with attached sugar moieties. The structure contains carbonyl and ether functional groups, but lacks a strong UV-absorbing aromatic chromophore. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and acetonitrile, which is typical for macrolide antibiotics.[4][5] |

| UV Absorbance | Due to the absence of a significant chromophore, this compound is expected to have a low molar absorptivity at higher wavelengths.[6] A low UV wavelength, such as 210 nm, is proposed for detection, which is common for the analysis of macrolide antibiotics like erythromycin and spiramycin.[7][8] |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Ammonium acetate or potassium dihydrogen phosphate (analytical grade)

-

Formic acid or phosphoric acid (analytical grade)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.5 with formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH 6.5)B: Acetonitrile |

| Gradient Elution | 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% B20-22 min: 70% to 40% B22-30 min: 40% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Sample Preparation

-

Bulk Drug Substance: Accurately weigh a quantity of the this compound bulk powder, dissolve it in methanol to achieve a concentration similar to the standard stock solution, and then dilute with the mobile phase to fall within the calibration range.

-